Substituent‑Dependent Lipophilicity and Hydrogen‑Bond Acceptor Profile vs. N‑H Analogs
The cyclopropylmethyl N‑substituent elevates lipophilicity (XLogP3‑AA = 1.9) versus the N‑unsubstituted analog 4-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine (CAS 2091591‑21‑6), which bears an N‑H hydrogen‑bond donor (HBD = 1). The target compound has zero HBDs, reducing potential for undesirable hydrogen‑bond‑mediated off‑target interactions while maintaining moderate lipophilicity [1].
| Evidence Dimension | LogP (XLogP3‑AA) and Hydrogen‑Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.9; HBD Count = 0 |
| Comparator Or Baseline | 4-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine (CAS 2091591‑21‑6): HBD Count = 1 (N‑H); computed XLogP3‑AA not publicly reported by authoritative databases. |
| Quantified Difference | Target eliminates hydrogen‑bond donor while retaining similar lipophilicity range (ΔHBD = −1). |
| Conditions | Computed properties from PubChem 2.2 (2025 release). |
Why This Matters
Absence of an HBD while preserving moderate lipophilicity is desirable in CNS‑penetrant and anti‑aggregation lead scaffolds, prioritizing this intermediate over N‑H analogs that carry a donor.
- [1] PubChem. (2025). Compound Summary for CID 121213392 (Target) and CID 11815492 (N‑H analog). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2097970-66-4 View Source
